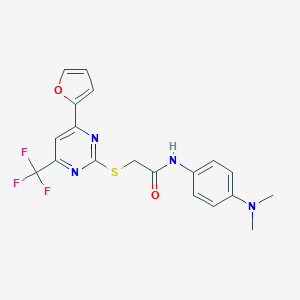
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide, also known as DTPA, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in the field of medicinal chemistry due to its various biochemical and physiological effects.
Wirkmechanismus
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can prevent the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in the development and progression of cancer. This compound has also been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. Additionally, this compound has been extensively studied for its potential use in the treatment of various diseases, making it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis method of this compound can be further optimized to improve its yield and solubility.
Synthesemethoden
The synthesis method of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide involves the reaction of 4-(dimethylamino)phenylamine with 2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine-5-thiol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C19H17F3N4O2S |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)phenyl]-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26(2)13-7-5-12(6-8-13)23-17(27)11-29-18-24-14(15-4-3-9-28-15)10-16(25-18)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
KCKJRQJJSBPZAL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284255.png)
![2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284256.png)
![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284260.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
![5-(2,6-Dimethylmorpholin-4-yl)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284268.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)
![Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284277.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide](/img/structure/B284279.png)


![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284284.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284286.png)
